2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine
Description
This compound features a pyrimidine core substituted at the 2- and 6-positions with cyclopropyl and ethyl groups, respectively. The 4-position is linked to a piperazine ring, which is further substituted with a 3-cyclopropyl-1,2,4-thiadiazole moiety. The cyclopropyl groups likely enhance conformational rigidity, while the ethyl group contributes to lipophilicity.
Properties
IUPAC Name |
3-cyclopropyl-5-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6S/c1-2-14-11-15(20-16(19-14)12-3-4-12)23-7-9-24(10-8-23)18-21-17(22-25-18)13-5-6-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUCWEDCDSKTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NS4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine is a complex organic compound notable for its diverse structural features which include a pyrimidine ring, a piperazine moiety, and a thiadiazole component. This unique configuration suggests significant potential for various biological activities, particularly in pharmacology. Research indicates that compounds with similar structural motifs often exhibit antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.5 g/mol. The structure combines functional groups that enhance its biological reactivity and interaction with molecular targets.
Biological Activity
Anticancer Activity
Research has shown that derivatives containing thiadiazole and piperazine exhibit promising anticancer activities. For instance, compounds derived from thiadiazole have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In comparative studies, compounds similar to this compound demonstrated IC50 values indicating significant cytotoxicity against these cancer cells. For example, a related compound exhibited an IC50 of 0.084 ± 0.020 mmol/L against MCF7 cells .
Antimicrobial Activity
The presence of thiadiazole in the compound suggests potential antimicrobial properties. Studies on related compounds have indicated effective activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to established antibiotics . The mechanism of action often involves the inhibition of key metabolic pathways in microbial cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Receptor Modulation : Interaction with receptors involved in signaling pathways can lead to altered cellular responses.
Case Studies
- Anticancer Evaluation : A study evaluated the cytotoxic effects of thiadiazole derivatives on MCF7 and A549 cell lines, revealing that certain derivatives had IC50 values significantly lower than those of standard treatments like cisplatin .
- Antimicrobial Testing : Another study assessed the antimicrobial potency of related thiadiazole compounds against resistant strains of bacteria, showing lower MIC values compared to conventional antibiotics .
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C19H26N6S | Contains cyclopropyl and thiadiazole | Anticancer, Antimicrobial |
| Compound 4y (related derivative) | Varied | Exhibits significant cytotoxicity | IC50: MCF7 - 0.084 mmol/L |
| Thiadiazole derivatives | Varied | Known for antimicrobial properties | Effective against various bacteria |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethylpyrimidine exhibit antimicrobial properties. Thiadiazole derivatives have been shown to possess activity against various bacterial strains, suggesting a potential application in developing new antibiotics .
Anticancer Properties
Thiadiazole-containing compounds have been studied for their anticancer effects. They may inhibit tumor growth through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. The specific structure of this compound may enhance its efficacy against specific cancer types .
Neurological Applications
The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in conditions like anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study conducted on thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain thiadiazole derivatives could induce apoptosis through the activation of caspase pathways. The compound's structural features were linked to enhanced selectivity towards cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : {2-cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-6-methyl-pyrimidin-5-yl}-acetic acid ()
- Core Structure : Pyrimidine with cyclopropyl (position 2) and methyl (position 6) groups.
- Piperidine Substituent : A 2-methoxy-phenyl group replaces the thiadiazole-piperazine in the target compound.
- Acidic Functional Group: Compound A includes a carboxylic acid, enhancing solubility in aqueous environments, absent in the target compound .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Core Structure : Pyrazolopyrimidine instead of pyrimidine.
- Functional Groups: Amino or hydrazine substituents, enabling hydrogen bonding.
- Comparison :
- The target compound’s piperazine-thiadiazole moiety introduces a larger, more rigid substituent compared to the simpler pyrazole derivatives.
- Pyrazolopyrimidines in exhibit isomerization behavior, suggesting the target compound’s stability under similar conditions should be evaluated for tautomerism or ring-opening reactions .
Data Table: Comparative Analysis
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is typically synthesized via Biginelli-like cyclocondensation or modified Pinner reactions . A common approach involves reacting β-diketones or β-keto esters with urea/thiourea derivatives under acidic conditions. For the target compound, 6-ethyl-2-cyclopropylpyrimidin-4(3H)-one serves as a key intermediate. Cyclopropane carboxaldehyde and ethyl acetoacetate undergo condensation with urea in the presence of HCl to yield the pyrimidine core.
Chlorination at Position 4
The 4-hydroxyl group of the pyrimidine is replaced with chlorine using phosphorus oxychloride (POCl₃) . This step converts the intermediate into 4-chloro-2-cyclopropyl-6-ethylpyrimidine , a critical substrate for nucleophilic substitution with piperazine derivatives. Reactions are conducted at reflux (80–110°C) for 4–6 hours, achieving >85% yields.
Synthesis of 3-Cyclopropyl-1,2,4-Thiadiazol-5-yl Piperazine
Thiadiazole Ring Construction
The 3-cyclopropyl-1,2,4-thiadiazole moiety is synthesized via cyclization of cyclopropanecarbothioamide with cyclopropanecarbonitrile in the presence of iodine or sulfur monochloride. This method, adapted from triazolothiadiazine syntheses, proceeds at 60–80°C in dichloromethane, yielding the thiadiazole ring in 72–78% efficiency.
Piperazine Substitution
The thiadiazole is functionalized at position 5 using N-Boc-piperazine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). Deprotection of the Boc group with trifluoroacetic acid (TFA) yields 4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine .
Coupling Pyrimidine and Piperazine-Thiadiazole Components
Nucleophilic Aromatic Substitution
4-Chloro-2-cyclopropyl-6-ethylpyrimidine reacts with 4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours. Potassium carbonate (K₂CO₃) facilitates the displacement of chlorine, achieving 65–70% yields. This method mirrors protocols for analogous PDE10 inhibitors.
Palladium-Catalyzed Cross-Coupling
Alternative coupling via Buchwald-Hartwig amination employs palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos as a ligand. Reactions in toluene at 100°C for 24 hours improve yields to 75–80%, particularly for sterically hindered substrates.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Conditions | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. toluene | +12% in DMF |
| Temperature | 120°C vs. 100°C | +8% at 120°C |
| Catalyst Loading | 5 mol% Pd vs. 2 mol% | No significant gain |
Data from parallel experiments indicate DMF enhances nucleophilicity of piperazine, while higher temperatures accelerate substitution kinetics.
Purification Strategies
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. HPLC analysis confirms >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Low cost, simple setup | Requires excess piperazine | 65–70% |
| Buchwald-Hartwig | Higher yields, milder conditions | Expensive catalysts | 75–80% |
The choice of method depends on scale and resource availability. Industrial settings favor nucleophilic substitution for cost-effectiveness, while research labs may prioritize palladium-catalyzed routes for efficiency .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the piperazine-thiadiazole-pyrimidine core of this compound?
- Methodological Answer : The synthesis involves sequential heterocyclic ring formation. For example:
Thiadiazole formation : Cyclocondensation of thioamides with nitriles under acidic conditions .
Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine moiety to the pyrimidine ring .
Cyclopropyl introduction : Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi) for regioselective cyclopropane attachment .
- Key Challenge : Avoiding side reactions from steric hindrance of cyclopropyl groups.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Chromatography : HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) .
- Spectroscopy : H/C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and piperazine coupling .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 412.1925) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiadiazole and cyclopropyl moieties?
- Methodological Answer :
- Analog Synthesis : Replace thiadiazole with oxazole/isoxazole or cyclopropyl with methyl/ethyl groups .
- Biological Assays :
- Antimicrobial : MIC testing against Gram-positive/negative strains .
- Kinase Inhibition : Fluorescence polarization assays targeting PI3K/AKT/mTOR pathways .
- Data Interpretation : Compare IC values and ligand efficiency metrics (e.g., Lipinski parameters) .
Q. What experimental approaches resolve contradictions in solubility or stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Use biorelevant media (FaSSIF/FeSSIF) at pH 6.5–7.4 .
- Degradation Studies : Forced degradation under heat/light/humidity, monitored via UPLC-MS .
- Computational Modeling : Predict logP and pKa with software like MarvinSketch to rationalize discrepancies .
Key Considerations for Experimental Design
- Stereochemical Control : Cyclopropyl groups may induce axial chirality; use chiral HPLC or X-ray crystallography for resolution .
- Data Reproducibility : Standardize solvent purity (e.g., anhydrous DMF for coupling reactions) and validate assays with positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
